Ethyl 2-(3-aminophenyl)-4-methylthiazole-5-carboxylate

Description

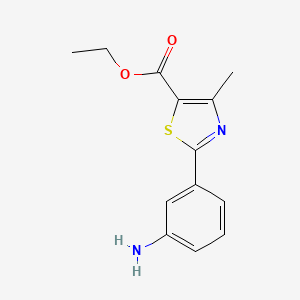

Ethyl 2-(3-aminophenyl)-4-methylthiazole-5-carboxylate is a thiazole-based compound characterized by a 3-aminophenyl substituent at position 2 and a methyl group at position 4 of the thiazole ring. The ethyl ester at position 5 enhances its solubility in organic solvents, making it a versatile intermediate in medicinal chemistry and materials science. While direct pharmacological data for this compound are sparse in the provided evidence, its structural analogues demonstrate applications ranging from enzyme inhibition (e.g., CDK9 inhibitors) to fluorescent probes for biothiol detection .

Structure

3D Structure

Properties

CAS No. |

209538-96-5 |

|---|---|

Molecular Formula |

C13H14N2O2S |

Molecular Weight |

262.33 g/mol |

IUPAC Name |

ethyl 2-(3-aminophenyl)-4-methyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C13H14N2O2S/c1-3-17-13(16)11-8(2)15-12(18-11)9-5-4-6-10(14)7-9/h4-7H,3,14H2,1-2H3 |

InChI Key |

OVKXAQAYSDVISE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC(=CC=C2)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-aminophenyl)-4-methylthiazole-5-carboxylate typically involves the condensation of 3-aminobenzaldehyde with ethyl 2-bromo-4-methylthiazole-5-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro group (if present) or the thiazole ring, converting them into amines or other reduced forms.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 2-(3-aminophenyl)-4-methylthiazole-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as organic semiconductors or corrosion inhibitors.

Mechanism of Action

Ethyl 2-(3-aminophenyl)-4-methylthiazole-5-carboxylate: shares similarities with other thiazole derivatives such as 2-aminothiazole and benzothiazole derivatives.

Unique Features: The presence of the ethyl ester and the specific substitution pattern on the thiazole ring distinguishes it from other thiazole compounds, potentially leading to unique biological activities and applications.

Comparison with Similar Compounds

Structural Comparison

The key structural variations among thiazole-5-carboxylate derivatives lie in the substituents at positions 2 and 4 of the thiazole ring and modifications to the phenyl group. Below is a comparative analysis:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The 3-aminophenyl group (-NH₂) in the target compound is electron-donating, enhancing nucleophilicity, whereas analogues with -CHO or -CN (e.g., NL-AC or febuxostat intermediates) exhibit electron-withdrawing effects, influencing reactivity in condensation or cyclization reactions .

- Biological Activity: The 3-aminophenyl group may facilitate hydrogen bonding in enzyme interactions, while the 3-cyano or 3-formyl groups in analogues like febuxostat intermediates are critical for xanthine oxidase inhibition .

Yield Comparison :

- Febuxostat intermediates achieve total yields of ~22.6% over four steps .

- NL-AC synthesis is rapid (~20 min) with high sensitivity for live-cell imaging .

Research Findings and Implications

- Medicinal Chemistry: The 3-cyano group in febuxostat intermediates is critical for binding to xanthine oxidase, reducing serum uric acid levels .

- Materials Science: The 3-aminophenyl group’s electron-donating nature could enhance charge transfer in fluorescent probes, though current applications focus on formyl/cyano derivatives .

- Antimicrobial Activity : Thiazole derivatives with bulky aryl groups (e.g., 4-phenyl) show enhanced activity due to improved membrane penetration .

Q & A

Q. What are the key synthetic routes for Ethyl 2-(3-aminophenyl)-4-methylthiazole-5-carboxylate?

The compound is synthesized via condensation reactions involving ethyl 2-aminothiazole derivatives and substituted phenyl precursors. A common method includes reacting ethyl 2-amino-4-methylthiazole-5-carboxylate with 3-nitrobenzaldehyde under acidic conditions, followed by catalytic hydrogenation to reduce the nitro group to an amine . Optimization involves solvents like ethanol or acetonitrile, catalysts (e.g., triethylamine), and reflux conditions (70–90°C) to achieve yields >75%. Post-synthesis purification employs column chromatography or recrystallization .

Q. How is the compound characterized post-synthesis?

Characterization relies on spectroscopic techniques:

- IR spectroscopy identifies functional groups (e.g., N–H stretch at ~3300 cm⁻¹ for the amine, C=O at ~1700 cm⁻¹ for the ester) .

- NMR (¹H and ¹³C) confirms substituent positions (e.g., methyl protons at δ 2.5 ppm, aromatic protons at δ 6.8–7.4 ppm) .

- Mass spectrometry verifies molecular weight (e.g., [M+H]⁺ peak at m/z 291) .

Q. What are its primary biological activities in preclinical research?

Thiazole derivatives exhibit antimicrobial activity (e.g., inhibition of Staphylococcus aureus and Candida albicans at MIC values of 8–32 µg/mL) , anticancer potential (IC₅₀ ~20 µM against breast cancer cell lines via kinase inhibition) , and anti-inflammatory effects (COX-2 inhibition at ~50% efficacy) . Activity correlates with the 3-aminophenyl group’s electron-donating properties and ester hydrophobicity .

Q. Which functional groups influence its chemical reactivity and bioactivity?

- The 3-aminophenyl group enhances hydrogen bonding with biological targets (e.g., enzyme active sites) .

- The methyl group at position 4 stabilizes the thiazole ring via steric effects, reducing metabolic degradation .

- The ethyl ester improves solubility in organic solvents and modulates membrane permeability .

Q. How can reaction yields be optimized during synthesis?

- Use anhydrous conditions to prevent hydrolysis of intermediates .

- Employ high-boiling solvents (e.g., DMF or toluene) for reflux reactions to ensure complete conversion .

- Optimize catalyst loading (e.g., 10 mol% triethylamine) and reaction time (8–12 hours) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies often arise from substituent variations (e.g., halogen vs. methoxy groups) or assay conditions (e.g., cell line specificity). To resolve:

- Perform structure-activity relationship (SAR) studies by systematically modifying substituents .

- Validate activity using standardized assays (e.g., CLSI guidelines for antimicrobial testing) .

- Apply 3D-QSAR models (CoMFA/CoMSIA) to correlate electronic/steric features with bioactivity .

Q. What computational methods predict its interaction with biological targets?

- Molecular docking (AutoDock, Schrödinger) models binding to kinases or enzymes, identifying key interactions (e.g., hydrogen bonds with the 3-aminophenyl group) .

- Molecular dynamics simulations assess stability of ligand-target complexes over 100 ns trajectories, highlighting residues critical for binding .

- Pharmacophore mapping defines essential features (e.g., aromaticity, hydrogen bond donors) for activity .

Q. What challenges arise in crystallographic analysis of this compound?

- Data quality : Weak diffraction due to crystal defects requires high-intensity radiation (e.g., synchrotron sources) and low-temperature (100 K) data collection .

- Hydrogen atom positioning : Riding models or neutron diffraction resolve ambiguities in H-bond networks .

- Refinement : SHELXL (via SHELXTL) refines anisotropic displacement parameters and validates using R-factor convergence (e.g., R₁ < 0.05) .

Q. How do intermolecular interactions in the crystal lattice affect its bioactivity?

- C–H···O hydrogen bonds (e.g., between ester carbonyl and aromatic protons) stabilize the solid-state structure, potentially mimicking target binding .

- π-π stacking of thiazole and phenyl rings may enhance membrane penetration or protein binding .

- Crystal packing analysis (Mercury software) identifies pharmacophore features retained in solution .

Q. How can derivatives be designed for selective kinase inhibition?

- Introduce electron-withdrawing groups (e.g., –Cl, –CF₃) at the phenyl ring to enhance affinity for ATP-binding pockets .

- Replace the ethyl ester with bioisosteres (e.g., amides) to improve metabolic stability .

- Use scaffold hopping to merge the thiazole core with pyrazole or isoxazole motifs for polypharmacology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.